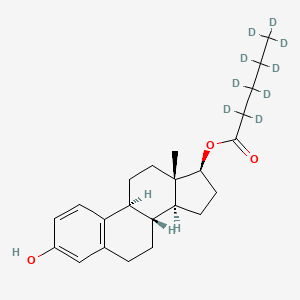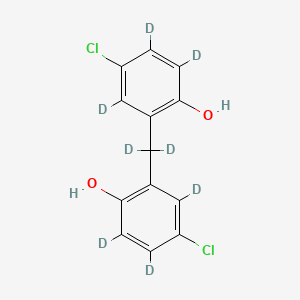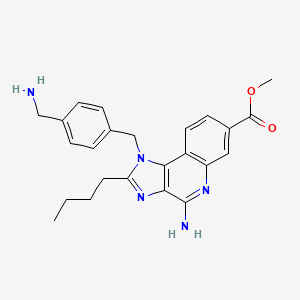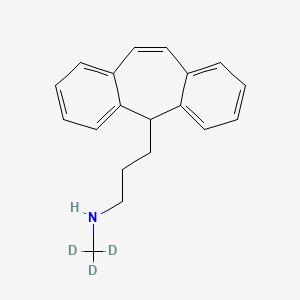
Protriptyline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protriptyline-d3 is a deuterated form of protriptyline, a tricyclic antidepressant. This compound is used primarily as an internal standard in various analytical methods, such as gas chromatography and liquid chromatography, due to its stable isotopic labeling. Protriptyline itself is known for its use in the treatment of depression and attention-deficit hyperactivity disorder (ADHD) under the trade name Vivactil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Protriptyline-d3 involves the incorporation of deuterium atoms into the protriptyline molecule. This is typically achieved through the use of deuterated reagents or solvents during the chemical synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Formation of the tricyclic ring system: This involves the cyclization of appropriate precursors to form the dibenzocycloheptene structure.
Introduction of the N-methylpropanamine side chain: This step involves the alkylation of the tricyclic core with N-methylpropanamine.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents or solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Protriptyline-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Protriptyline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of protriptyline in biological samples.
Clinical Toxicology: Employed in the analysis of biological fluids to monitor therapeutic drug levels and detect potential drug abuse.
Forensic Analysis: Utilized in forensic toxicology to identify and quantify protriptyline in post-mortem samples.
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of protriptyline in the body.
Wirkmechanismus
Protriptyline-d3, being an isotopically labeled form of protriptyline, shares the same mechanism of action. Protriptyline acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and alleviation of depressive symptoms. The compound also exhibits affinity for histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Vergleich Mit ähnlichen Verbindungen
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.
Imipramine: A tricyclic antidepressant used for the treatment of depression and enuresis.
Uniqueness of Protriptyline-d3: this compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from the non-deuterated form .
Eigenschaften
Molekularformel |
C19H21N |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |
InChI-Schlüssel |
BWPIARFWQZKAIA-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Kanonische SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



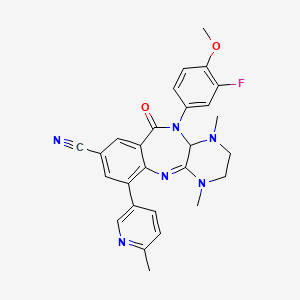
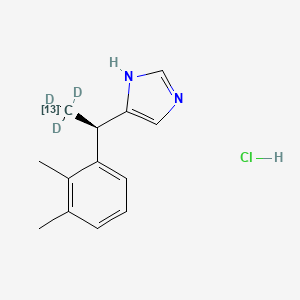
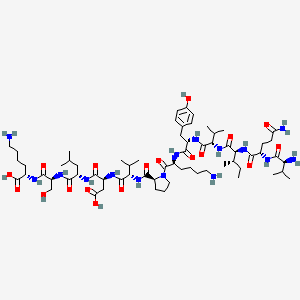
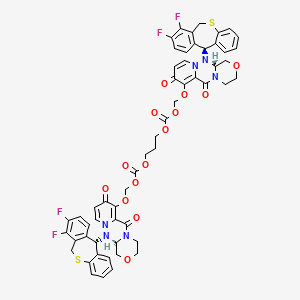
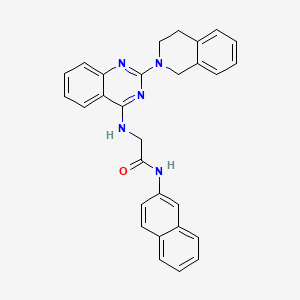

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
